molecular formula C6H11NO2 B2472976 3-(Azetidin-1-yl)propanoic acid CAS No. 2102410-37-5; 99102-01-9

3-(Azetidin-1-yl)propanoic acid

Cat. No.: B2472976
CAS No.: 2102410-37-5; 99102-01-9
M. Wt: 129.159
InChI Key: UCKKIMVYGSUKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-1-yl)propanoic acid (CAS: 99102-01-9) is a heterocyclic carboxylic acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. Its structure comprises a four-membered azetidine ring (a saturated nitrogen-containing heterocycle) linked to a propanoic acid moiety via a methylene group. This compound is characterized by its high purity (≥98%) and stability under standard storage conditions (20°C for up to two years) .

The compound is primarily used in pharmaceutical research as a building block for drug development, particularly in synthesizing molecules targeting neurological and metabolic pathways .

Properties

IUPAC Name

3-(azetidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)2-5-7-3-1-4-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKKIMVYGSUKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanoic Acid Derivatives

Compound Name Heterocycle Type Substituent Position Key Functional Groups Molecular Weight (g/mol)
This compound Azetidine (4-membered) 1-position Carboxylic acid, tertiary amine 129.16
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid Imidazole (5-membered) 2-position (sulfur-linked) Carboxylic acid, thioether, aromatic N 200.25 (estimated)
3-(1-Pyrrolyl)propanoic acid Pyrrole (5-membered) 1-position Carboxylic acid, aromatic N 139.15
3-(2-Thienyl)propanoic acid Thiophene (5-membered) 2-position Carboxylic acid, aromatic S 156.20
3-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)propanoic acid Thiazolidine (5-membered) 2-position Carboxylic acid, sulfone 193.22
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid Boronate ester (6-membered) 2-position Carboxylic acid, boronate 200.04

Key Observations :

  • Ring Size : Azetidine’s four-membered ring imposes greater steric strain and rigidity compared to five- or six-membered heterocycles (e.g., imidazole, thiophene), influencing reactivity and binding affinity .
  • Electronic Effects : Sulfur-containing derivatives (e.g., thioether in imidazole-thio, sulfone in thiazolidine) exhibit distinct electronic profiles, altering solubility and metabolic stability .

Key Differences :

  • Catalyst Specificity : Azetidine derivatives require mild bases (e.g., DABCO) to avoid ring-opening reactions, whereas sulfur-containing compounds (e.g., imidazole-thio) utilize thiol-specific catalysts .
  • Stereoselectivity : The imidazole-thio derivative’s synthesis achieves high E:Z isomer ratios (>9:1) via steric control, a feature absent in azetidine derivatives .

Key Insights :

  • Drug Design : Azetidine’s compact structure is advantageous for blood-brain barrier penetration, while imidazole-thio derivatives target mitochondrial oxidative stress .
  • Material Science : Thiophene and pyrrole derivatives excel in electronic applications due to extended π-conjugation, unlike azetidine’s saturated ring .

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